molecular formula C12H23NO2 B2881946 Isopropyl 1-isopropylpiperidine-2-carboxylate CAS No. 2270905-04-7

Isopropyl 1-isopropylpiperidine-2-carboxylate

Cat. No.: B2881946
CAS No.: 2270905-04-7
M. Wt: 213.321
InChI Key: BOWVOIJZZURBGC-UHFFFAOYSA-N
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Description

Isopropyl 1-isopropylpiperidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO2. It belongs to the class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis . This compound is characterized by its piperidine ring structure, which is substituted with isopropyl groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-isopropylpiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-isopropylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 1-isopropylpiperidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 1-isopropylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl 1-isopropylpiperidine-2-carboxylate: Similar structure but with a cyclopentyl group instead of an isopropyl group.

    Isopropyl 1-cyclopentylpiperidine-2-carboxylate: Similar structure but with a cyclopentyl group at the 1 position.

    Isopropyl 1-isopropylpiperidine-3-carboxylate: Similar structure but with the carboxylate group at the 3 position

Uniqueness

Isopropyl 1-isopropylpiperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropyl groups at both the 1 and 2 positions of the piperidine ring enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

propan-2-yl 1-propan-2-ylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(2)13-8-6-5-7-11(13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVOIJZZURBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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